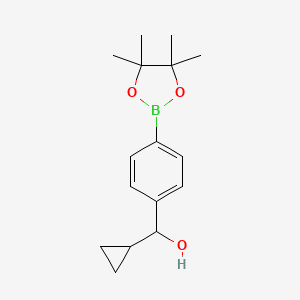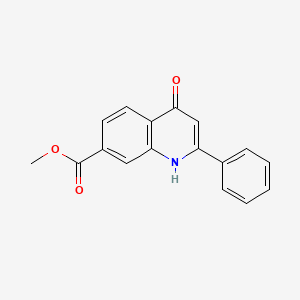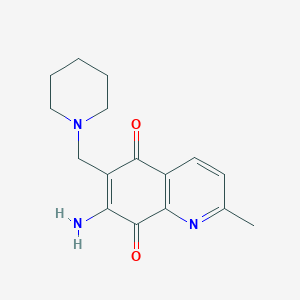![molecular formula C20H16O B11844694 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran CAS No. 62096-56-4](/img/structure/B11844694.png)
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of this compound consists of a pyran ring fused with an indene moiety, which is further substituted with methyl and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylphenylacetylene with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can lead to the formation of the desired compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran can be compared with other similar compounds such as:
Spiropyrans: Known for their photochromic properties and used in smart materials and molecular electronics.
Pyrazolo[3,4-d]pyrimidine: Investigated for their potential as CDK2 inhibitors in cancer treatment.
Benzo[b]pyran: Studied for their diverse biological activities and used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
62096-56-4 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2,4-dimethyl-9-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Clé InChI |
GFZCTDYYQZXKPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
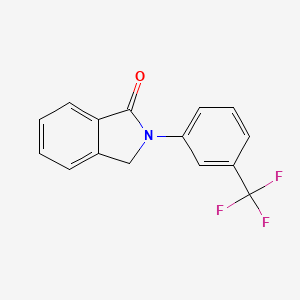
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)



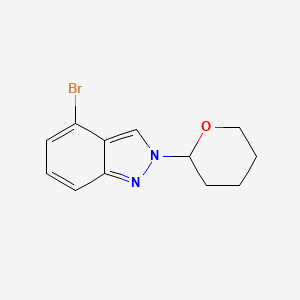
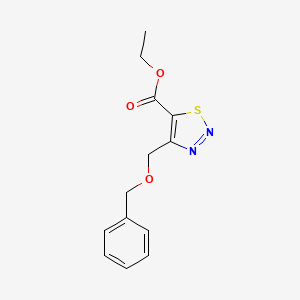
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)
